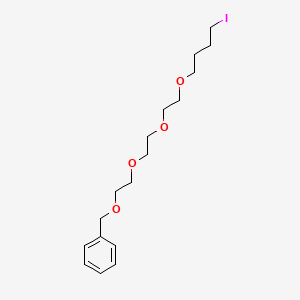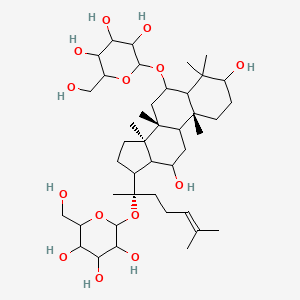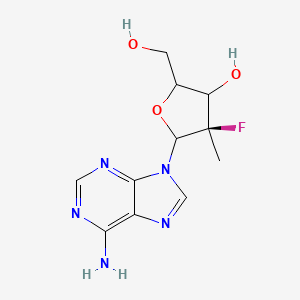![molecular formula C8H13NO2 B14796493 Methyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14796493.png)
Methyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1S,2S,4R)-7-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Methyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Mécanisme D'action
The mechanism of action of Methyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different functional groups.
Uniqueness
Methyl (1S,2S,4R)-7-azabicyclo[221]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
methyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)6-4-5-2-3-7(6)9-5/h5-7,9H,2-4H2,1H3/t5-,6+,7+/m1/s1 |
Clé InChI |
DQASNVBNVNCIGT-VQVTYTSYSA-N |
SMILES isomérique |
COC(=O)[C@H]1C[C@H]2CC[C@@H]1N2 |
SMILES canonique |
COC(=O)C1CC2CCC1N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methanone, (2-butyl-3-benzofuranyl)[5-[2-(diethylamino)ethoxy]-2-thienyl]-](/img/structure/B14796420.png)
![2-amino-N-[(2-fluorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14796426.png)
![(13S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14796431.png)
![(2E)-N-{[2-(cyclohex-1-en-1-yl)ethyl]carbamothioyl}-3-phenylprop-2-enamide](/img/structure/B14796439.png)


![8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride](/img/structure/B14796460.png)
![2-Propenamide, N-[3-[[5-(3-quinolinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]-](/img/structure/B14796480.png)
![3-[2-(difluoromethoxy)phenyl]-12-(6-methoxypyridin-3-yl)-1,4,8,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B14796488.png)



![6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14796512.png)
